3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene
CAS No.:
Cat. No.: VC18716237
Molecular Formula: C7H4BrClFI
Molecular Weight: 349.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrClFI |
|---|---|
| Molecular Weight | 349.36 g/mol |
| IUPAC Name | 3-bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene |
| Standard InChI | InChI=1S/C7H4BrClFI/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,1H3 |
| Standard InChI Key | DBVOEHYVILXJJR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C(=C1Br)I)F)Cl |
Introduction
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene is a complex organic compound belonging to the family of halogenated aromatic compounds. It is characterized by the presence of multiple halogen substituents (bromine, chlorine, fluorine, and iodine) and a methyl group attached to a benzene ring. This unique arrangement of substituents confers distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene typically involves several key steps, including the use of precursors like paraiodoaniline, followed by bromination and chlorination reactions to yield the target compound.
Synthesis Steps
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Starting Material: Paraiodoaniline is often used as a precursor.
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Bromination: Introduction of bromine to the benzene ring.
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Chlorination: Addition of chlorine to the ring.
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Fluorination: Incorporation of fluorine, often through specific fluorinating agents.
Chemical Reactions and Applications
This compound participates in various chemical reactions typical for halogenated compounds, influenced by the electronic effects of the halogens. For example, fluorine's high electronegativity can stabilize negative charges, while iodine acts as a good leaving group due to its polarizability.
Potential Applications
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Pharmaceuticals: Halogenated aromatic compounds are known for their antimicrobial and anticancer properties.
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Agrochemicals: Potential use in pesticides or herbicides due to their biological activity.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene, differing mainly in the arrangement and type of halogen substituents.
Comparison Table
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | Lacks iodine; simpler halogenation pattern |
| 4-Iodo-2-methylphenol | C7H7I | Contains hydroxyl group; different reactivity |
| 3-Fluoro-4-bromoaniline | C6H6BrF | Amino group present; increased biological activity potential |
| 1-Chloro-2-bromo-4-fluorobenzene | C6H4BrClF | Different substitution pattern; varied reactivity |
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